[3,5-Bis(dodecyloxy)phenyl]methanol
Description
Properties
CAS No. |
199192-20-6 |
|---|---|
Molecular Formula |
C31H56O3 |
Molecular Weight |
476.8 g/mol |
IUPAC Name |
(3,5-didodecoxyphenyl)methanol |
InChI |
InChI=1S/C31H56O3/c1-3-5-7-9-11-13-15-17-19-21-23-33-30-25-29(28-32)26-31(27-30)34-24-22-20-18-16-14-12-10-8-6-4-2/h25-27,32H,3-24,28H2,1-2H3 |
InChI Key |
MUQKBNZYTIKZNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC(=CC(=C1)CO)OCCCCCCCCCCCC |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
The biological activity of [3,5-Bis(dodecyloxy)phenyl]methanol has been explored in several studies. Its structural features suggest potential interactions with biological molecules, influencing various biochemical pathways. Compounds with similar structures have shown promise as lead compounds in drug development targeting oxidative stress-related diseases .
Case Study: Drug Development
Research indicates that derivatives of this compound may serve as effective agents against oxidative stress-related conditions. For instance, quantitative structure-activity relationship (QSAR) studies could elucidate how structural modifications impact biological efficacy .
Nanotechnology
The compound's self-assembling properties have been investigated for nanoparticle formation. Studies utilizing dynamic light scattering (DLS) have demonstrated that nanoparticles derived from related compounds exhibit stability and favorable size distributions, making them suitable for drug delivery systems .
Case Study: Nanoparticle Characterization
In experiments where nanoparticles were synthesized via the ethanol injection method, results indicated average diameters of approximately 200 nm with a polydispersity index (PDI) of around 0.50, suggesting good stability over time . These properties are critical for applications in targeted drug delivery.
Material Science
The unique chemical structure of this compound allows it to function as a surfactant or emulsifier in various formulations. Its hydrophobic dodecyloxy chains can enhance the solubility of hydrophobic drugs and improve their bioavailability .
Comparison with Similar Compounds
Key Observations:
- Lipophilicity: The dodecyloxy chains in this compound result in a LogP ~10, significantly higher than analogs with shorter or polar substituents (e.g., trifluoromethoxy or amino groups). This property favors its use in lipid-rich environments .
- Electronic Effects : Trifluoromethoxy (–OCF₃) and trifluoromethyl (–CF₃) groups (e.g., in C₉H₆F₆O₃ and C₁₀H₈F₆O) introduce strong electron-withdrawing effects, altering reactivity in electrophilic substitutions compared to electron-donating dodecyloxy groups .
- Functional Group Diversity : The benzoic acid derivative (C₃₁H₅₄O₄) exhibits acidic behavior due to the –COOH group, enabling salt formation or coordination chemistry, unlike the neutral –CH₂OH in the parent compound .
Preparation Methods
Column Chromatography
Purification is critical due to the presence of unreacted starting materials and by-products. The product is isolated using silica gel column chromatography with a gradient eluent system (ethyl acetate/hexane, 1:10). The long alkyl chains impart significant hydrophobicity, requiring nonpolar solvents for effective separation.
Spectroscopic Validation
1H NMR (600 MHz, CDCl₃):
-
δ 6.47 (s, 2H, aromatic protons)
-
δ 4.56 (s, 2H, -CH₂OH)
-
δ 3.91 (t, J = 6.6 Hz, 4H, -OCH₂-)
-
δ 1.77–1.72 (m, 4H, -CH₂- adjacent to oxygen)
IR Spectroscopy :
-
Broad peak at 3434 cm⁻¹ (-OH stretch)
-
Bands at 2917 cm⁻¹ and 2851 cm⁻¹ (C-H stretches of dodecyl chains)
Alternative Synthetic Routes and Optimization
Industrial Scalability Considerations
Large-scale production faces challenges in maintaining reaction homogeneity due to the high viscosity of dodecyl bromide. Solutions include using excess solvent and mechanical stirring. Industrial purification may employ recrystallization from ethanol or hexane, though chromatography remains the gold standard for laboratory-scale purity.
Reaction Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Low solubility of intermediates | Use of high-boiling solvents (e.g., DMF) |
| Moisture sensitivity | Rigorous drying of glassware and reagents |
| By-product formation (e.g., dialkylated products) | Stoichiometric control of alkylating agent |
| Column chromatography band broadening | Gradient elution with ethyl acetate/hexane |
Comparative Analysis of Synthetic Approaches
Table 1: Synthesis Method Comparison
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [3,5-Bis(dodecyloxy)phenyl]methanol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves Williamson etherification or nucleophilic substitution. For example, 3,5-dihydroxybenzaldehyde can be alkylated with dodecyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C), followed by reduction of the aldehyde group to a methanol moiety using NaBH₄ or LiAlH₄. Reaction duration, solvent polarity, and stoichiometric ratios of alkylating agents critically impact yield .
Q. How can researchers confirm the molecular structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR can confirm substitution patterns (e.g., aromatic proton splitting due to dodecyloxy groups) and the presence of the methanol group.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected m/z for C₂₉H₅₂O₃).
- HPLC : Use a C18 column with a methanol/water gradient (e.g., 85:15 v/v) to assess purity, referencing retention times against standards .
Q. What solubility properties should be considered for experimental design?
- Methodological Answer : The compound is highly lipophilic due to dodecyloxy chains, requiring non-polar solvents (e.g., chloroform, toluene) for dissolution. For aqueous systems, surfactants or co-solvents like DMSO may be needed. Solubility can be quantified via UV-Vis spectroscopy in varying solvent mixtures .
Advanced Research Questions
Q. How does this compound function in the synthesis of supramolecular or polymeric materials?
- Methodological Answer : The dodecyloxy chains enhance solubility in organic matrices, while the phenol-methanol group enables covalent bonding (e.g., esterification with carboxylic acids) or hydrogen bonding. For example, it serves as a monomer in polyaniline-based conductive polymers, where alkyl chains improve processability. Polymerization can be monitored via FT-IR (disappearance of -OH peaks) and GPC for molecular weight distribution .
Q. What strategies resolve contradictions in reported physicochemical data (e.g., density, melting point)?
- Methodological Answer :
- Density : Compare experimental measurements (e.g., pycnometry) with computational predictions (DFT calculations).
- Melting Point : Use differential scanning calorimetry (DSC) under controlled heating rates (e.g., 5°C/min) to account for polymorphism or impurities. Cross-reference with crystallography data (if available) to correlate thermal behavior with crystal packing .
Q. How can researchers optimize the compound’s stability under varying experimental conditions?
- Methodological Answer :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >200°C for dodecyloxy chain cleavage).
- Photostability : Use UV-Vis spectroscopy to monitor degradation under light exposure; add antioxidants (e.g., BHT) or store in amber vials.
- Hydrolytic Stability : Test in buffered solutions (pH 1–14) via HPLC to assess ester or ether bond integrity .
Q. What advanced techniques characterize self-assembly behavior in solution or thin films?
- Methodological Answer :
- Dynamic Light Scattering (DLS) : Measure aggregate size in solvents like THF or chloroform.
- Atomic Force Microscopy (AFM) : Image Langmuir-Blodgett films to assess monolayer formation.
- Small-Angle X-ray Scattering (SAXS) : Analyze micellar or lamellar structures in concentrated solutions .
Data Contradiction Analysis
Q. How to address discrepancies in reported reactivity (e.g., esterification efficiency)?
- Methodological Answer : Variability may arise from trace moisture or catalyst selection. Standardize protocols:
- Use anhydrous conditions (molecular sieves) and catalysts like DMAP or H₂SO₄.
- Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate eluent) and quantify yields via ¹H NMR integration against an internal standard (e.g., 1,3,5-trimethoxybenzene) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
